5-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Overview
Description
The compound 5-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is a heterocyclic organic molecule. It features two oxazole rings, a pyrrolidine ring, and a cyclopropyl group. Oxazoles are known for their aromatic properties and are often used in medicinal chemistry due to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 5-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole, can be achieved through various methods:
Robinson–Gabriel Synthesis: This method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This involves the reaction of cyanohydrins with aldehydes.
Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide) to form oxazoles.
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the Van Leusen Reaction due to its efficiency and high yield . The use of ionic liquids in this reaction allows for the recovery and reuse of solvents, making it environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions, often forming oxazolium salts.
Reduction: Reduction of oxazoles can lead to the formation of dihydrooxazoles.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, while nucleophilic aromatic substitution can occur at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution typically requires electron-donating groups, while nucleophilic substitution requires good leaving groups.
Major Products
Oxidation: Oxazolium salts.
Reduction: Dihydrooxazoles.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
Oxazole derivatives, including 5-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects . For example, some oxazole derivatives inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the ring and are more basic than oxazoles.
Isoxazoles: Similar structure but with different positioning of nitrogen and oxygen atoms.
Uniqueness
The uniqueness of 5-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)12-8-16(23-18-12)14-4-3-7-20(14)17(21)13-9-15(22-19-13)11-5-6-11/h8-11,14H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFURDDIQJVAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.